
2,4-Di(butan-2-yl)-4H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di(butan-2-yl)-4H-1-benzopyran is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by the presence of two butan-2-yl groups attached to the benzopyran core, which can influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(butan-2-yl)-4H-1-benzopyran typically involves the alkylation of a benzopyran precursor with butan-2-yl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the benzopyran, making it more nucleophilic. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di(butan-2-yl)-4H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the benzopyran ring to a dihydrobenzopyran.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens, nitro groups, or other functional groups to the aromatic ring.
Aplicaciones Científicas De Investigación
2,4-Di(butan-2-yl)-4H-1-benzopyran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2,4-Di(butan-2-yl)-4H-1-benzopyran involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di(butan-2-yl)-4H-1-benzopyran: shares similarities with other benzopyran derivatives, such as flavonoids and coumarins.
Flavonoids: These compounds are known for their antioxidant properties and are found in many fruits and vegetables.
Coumarins: These compounds have anticoagulant properties and are used in the treatment of blood clotting disorders.
Uniqueness
What sets this compound apart from other similar compounds is the presence of the butan-2-yl groups. These groups can influence the compound’s solubility, stability, and biological activity, making it a unique and valuable compound for research and industrial applications.
Propiedades
Número CAS |
61714-08-7 |
|---|---|
Fórmula molecular |
C17H24O |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
2,4-di(butan-2-yl)-4H-chromene |
InChI |
InChI=1S/C17H24O/c1-5-12(3)15-11-17(13(4)6-2)18-16-10-8-7-9-14(15)16/h7-13,15H,5-6H2,1-4H3 |
Clave InChI |
OQSGEHMDALNPGB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1C=C(OC2=CC=CC=C12)C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7,8-Trimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11869157.png)
![6-Chloro-2,2-difluoro-[1,3]dioxolo[4,5-F]isoquinoline](/img/structure/B11869164.png)

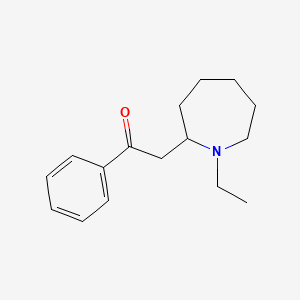


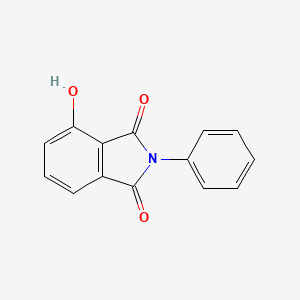
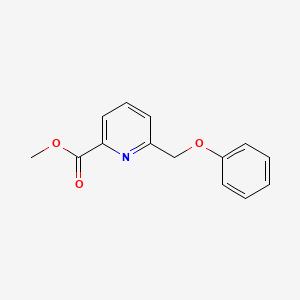
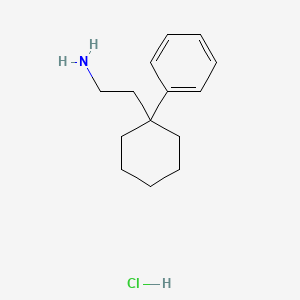
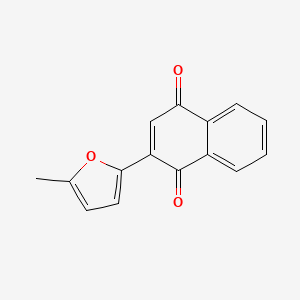
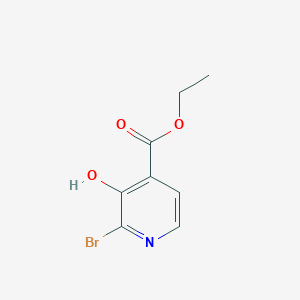
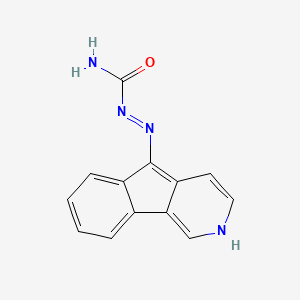

![2-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B11869227.png)
